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Milademetan Clinical Trial Response Assessment

The following table summarizes the key efficacy endpoints and response assessment data from clinical trials

of milademetan. The standard Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is

used for response assessment in these trials [1] [2] [3].

Trial Identifier
/ Context

Patient
Population

Primary
Endpoint(s)

Key Efficacy Findings
(as assessed by RECIST
1.1)

Common Grade
3/4 Adverse
Events

| Phase 2 / MANTRA-2 [1] | Advanced solid tumors with MDM2 amplification and wild-type TP53 |

Objective Response Rate (ORR) | Best Overall Response: 19.4% (6/31 pts); 1 confirmed + 5 unconfirmed

partial responses [1]. Median Progression-Free Survival (PFS): 3.5 months [1]. | Thrombocytopenia,

neutropenia, anemia, leukopenia, diarrhea [1]. | | Phase 3 / MANTRA [4] | Unresectable or metastatic

dedifferentiated liposarcoma | Progression-Free Survival (PFS) | Median PFS: 3.6 months (Milademetan)

vs. 2.2 months (Trabectedin) [4]. Hazard Ratio (HR): 0.89 (95% CI, 0.61-1.29; P = .53) - trial did not meet

primary endpoint [4]. | Thrombocytopenia (39.5%), neutropenia (25.5%), anemia (18.6%) [4]. |
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For researchers, the specific protocols and criteria used in these assessments are critical. Here is a detailed

breakdown.

Response Assessment Criteria (RECIST 1.1)

The RECIST 1.1 criteria provide a standardized method to measure tumor burden and define treatment

response based on anatomic tumor size on CT or MRI scans [2] [3]. The key definitions are:

Complete Response (CR): Disappearance of all target lesions [2] [3].
Partial Response (PR): At least a 30% decrease in the sum of the longest diameters (SLD) of target

lesions, taking the baseline SLD as a reference [2] [3].
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify

for PD [2] [3].
Progressive Disease (PD): At least a 20% increase in the SLD of target lesions, taking the smallest

SLD recorded since treatment started as a reference. The absolute increase must also be at least 5
mm. The appearance of new lesions also constitutes PD [2] [3].

Objective Response Rate (ORR): The proportion of patients with a best overall response of either
CR or PR [2].

Clinical Trial Designs

The data in the table above were generated from the following trial designs:

MANTRA-2 (Phase II Basket Trial): This was a single-arm, open-label trial investigating
milademetan in patients with advanced MDM2-amplified, TP53 wild-type solid tumors [1]. The

primary endpoint was ORR, with PFS and safety as key secondary endpoints [1].
MANTRA (Phase III Trial): This was a randomized, multicenter, open-label trial comparing

milademetan directly with the standard-of-care therapy, trabectedin, in patients with dedifferentiated
liposarcoma [4]. The primary endpoint was PFS, and the trial did not show a statistically significant

improvement for milademetan [4].
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To better understand the context of this data, the following diagrams illustrate the drug's mechanism of

action and its journey through clinical evaluation.
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Diagram 1: Mechanism of Action of Milademetan. In cancers with MDM2 amplification, the MDM2 protein

constantly tags the tumor suppressor p53 for degradation, enabling tumor growth. Milademetan binds to

MDM2, blocking this interaction, which allows p53 to stabilize and activate its anti-tumor functions [1] [5].
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Diagram 2: Key Clinical Development Pathway and Outcomes. This chart summarizes the pivotal clinical

trials for milademetan. While activity was confirmed in MDM2-amplified tumors in Phase II, the subsequent

Phase III trial did not demonstrate improved efficacy over standard care in liposarcoma, leading to a

strategic shift in development focus [1] [4].
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The available data indicates that while milademetan demonstrates biological activity and can induce tumor

regression in some patients with MDM2-amplified, TP53 wild-type solid tumors, the responses have

generally been modest and short-lived [1]. Furthermore, it did not prove superior to an existing standard

therapy in a definitive Phase III trial for liposarcoma [4]. Consequently, the developer has halted its further

development as a single agent for liposarcoma [4].

The future of milademetan and similar MDM2 inhibitors likely lies in combination strategies, as noted in

the Phase II trial conclusion, which suggested efforts "should focus on combination strategies, further

biomarker refinement, or novel MDM2 targeting approaches to achieve more durable clinical benefit" [1].

An example of this is the planned evaluation of milademetan in combination with atezolizumab (an

immunotherapy) [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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